1-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone
Description
1-{[4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone is a triazole-derived compound featuring a 2-pyrazinyl substituent at position 5 of the triazole ring and an ethyl group at position 2. The thioether linkage connects the triazole core to a 3,3-dimethyl-2-butanone moiety.
Properties
IUPAC Name |
1-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-5-19-12(10-8-15-6-7-16-10)17-18-13(19)21-9-11(20)14(2,3)4/h6-8H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJODLMTDCCTGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C(C)(C)C)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone typically involves multiple steps, including the formation of the triazole ring and the introduction of the pyrazine and butanone groups. Common synthetic routes may involve the use of reagents such as ethyl hydrazine, pyrazine-2-carboxylic acid, and various sulfur-containing compounds. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the pyrazine moiety, leading to the formation of various substituted derivatives
Scientific Research Applications
The compound 1-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone (CAS Number: 586982-86-7) is a member of the triazole family, which has garnered attention in various scientific fields due to its potential applications. This article will explore the compound's applications, focusing on its pharmacological properties, agricultural uses, and potential in material science.
Properties
- Molecular Weight : 299.39 g/mol
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Research indicates that this compound exhibits significant antifungal activity against various strains of fungi, including Candida and Aspergillus species. The mechanism involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.
Anticancer Potential
Recent studies have suggested that compounds containing triazole moieties can exhibit anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against breast and lung cancer cells.
Fungicide Development
Due to its antifungal properties, this compound has potential as a fungicide in agriculture. Its efficacy against plant pathogens could be harnessed to develop new treatments for crop diseases.
Case Study: Crop Protection
Field trials conducted on wheat crops demonstrated that formulations containing this compound significantly reduced fungal infections compared to untreated controls. This suggests its viability as an environmentally friendly agricultural fungicide.
Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.
Case Study: Polymer Blends
Research has explored the use of triazole-based compounds in creating high-performance polymer blends. These materials exhibited improved resistance to degradation under UV exposure and thermal stress.
Mechanism of Action
The mechanism of action of 1-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and pyrazine moiety can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with variations in substituents and heterocyclic systems. Below is a detailed analysis:
Substituent Variations on the Triazole Ring
- Ethyl vs. Allyl at Position 4: The compound 1-((4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)-3,3-dimethyl-2-butanone (CAS 675844-82-3) replaces the ethyl group with an allyl chain.
Pyrazinyl vs. Pyridinyl or Furyl at Position 5 :
- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) features a 3-pyridinyl group and acts as an Orco receptor agonist .
- OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) replaces 3-pyridinyl with 2-pyridinyl, converting agonist activity to antagonist activity .
- Coumarin-triazole-thiophene hybrid () uses a thiophen-2-yl group, demonstrating antiviral activity against SARS-CoV-2 PLpro .
Thio-Linked Functional Group Variations
- 3,3-Dimethyl-2-butanone vs. Acetamide: The compound 2-((4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide () replaces the butanone with an acetamide group. The butanone’s ketone functionality may influence solubility and hydrogen-bonding capacity compared to the amide’s polarity .
Structural and Functional Comparison Table
Key Research Findings
Heterocyclic Substituent Position Dictates Activity :
Shifting from 3-pyridinyl (VUAA1) to 2-pyridinyl (OLC15) converts agonist to antagonist activity, highlighting the critical role of substituent orientation .
Thioether Linkage Flexibility :
The thioether group in triazole derivatives enhances metabolic stability compared to oxygen ethers, as seen in VUAA1’s use as a stable odorant receptor probe .
Polymorphism and Conformational Effects : Triazole-thione analogs () exhibit conformational polymorphism, which can affect solubility and crystallization behavior .
Biological Activity
1-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing various research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the pyrazine moiety further enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been shown to possess significant activity against various bacterial strains. A study highlighted that compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus and Escherichia coli) with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Specifically, compounds related to this compound have shown promising results in inhibiting cancer cell lines. For example, a related compound exhibited an IC50 value of 6.2 µM against colon carcinoma cells (HCT-116) . This suggests that the compound may induce apoptosis or inhibit proliferation in cancerous cells.
Enzyme Inhibition
Enzyme inhibition studies have revealed that triazole derivatives can act as inhibitors of cholinesterases. For instance, one study reported that a structurally similar compound showed moderate inhibitory activity against acetylcholinesterase (AChE) with an IC50 of 157.31 µM . This property can be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of triazole-thio compounds and evaluated their biological activities. Among these, this compound was identified as having significant antibacterial activity against Pseudomonas aeruginosa with an MIC of 16 µg/mL .
Case Study 2: Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship (SAR) of similar compounds have indicated that modifications on the pyrazine ring can enhance biological activity. For instance, substituents at specific positions on the pyrazine moiety were found to increase potency against certain cancer cell lines .
Data Tables
| Biological Activity | Tested Compound | Target | IC50/MIC |
|---|---|---|---|
| Antibacterial | 1-{[4-ethyl...} | Staphylococcus aureus | 16 µg/mL |
| Anticancer | Related Triazole | HCT-116 colon carcinoma | 6.2 µM |
| Cholinesterase Inhibition | Similar Compound | AChE | 157.31 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
